molecular formula C8H8BrClO B3240192 6-Bromo-2-chloro-3-methylbenzyl alcohol CAS No. 1428234-79-0

6-Bromo-2-chloro-3-methylbenzyl alcohol

Cat. No.: B3240192
CAS No.: 1428234-79-0
M. Wt: 235.5 g/mol
InChI Key: YKIANKSUJNYEMG-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylbenzyl alcohol (hypothetical structure inferred from analogs) is a halogenated benzyl alcohol derivative with bromine, chlorine, and methyl substituents on the aromatic ring. Benzyl alcohols with halogen and alkyl substituents are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positions and halogen types critically influence their behavior .

Properties

IUPAC Name

(6-bromo-2-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIANKSUJNYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methylbenzyl alcohol typically involves the bromination and chlorination of 3-methylbenzyl alcohol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloro-3-methylbenzyl alcohol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Physical Properties Hazard Statements
6-Bromo-2,3-dichlorobenzyl alcohol C₇H₅BrCl₂O 256 Br (6), Cl (2,3) B.p. 320.4°C (760 mmHg); Density 1.8 g/cm³ H303, H313, H333
2-Bromo-6-chloro-3-methylbenzyl alcohol C₈H₈BrClO 235.5* Br (2), Cl (6), CH₃ (3) Storage: 2–8°C; Purity: 97% H315, H319, H335
2-Bromo-3-chloro-6-fluorobenzyl alcohol C₇H₅BrClFO 239.47 Br (2), Cl (3), F (6) - -
2-Chloro-6-fluoro-3-methylbenzyl alcohol C₈H₈ClFO 174.6 Cl (2), F (6), CH₃ (3) - -
2-Bromo-5-chlorobenzyl alcohol C₇H₆BrClO 221.47 Br (2), Cl (5) - -

*Calculated based on formula.

Impact of Substituent Positions and Halogen Types

Bromine at position 6 (as in the hypothetical target compound) versus position 2 (as in 2-bromo-5-chlorobenzyl alcohol) alters electron density distribution. Bromine’s electron-withdrawing effect may deactivate the ring, influencing electrophilic substitution patterns .

Halogen-Specific Properties: Fluorine in 2-bromo-3-chloro-6-fluorobenzyl alcohol increases electronegativity, likely enhancing the hydroxyl group’s acidity compared to methyl- or chlorine-substituted analogs . Dichloro-substituted 6-bromo-2,3-dichlorobenzyl alcohol exhibits higher molecular weight (256 vs. ~235 for mono-chloro analogs), impacting solubility and vapor pressure (0.0 mmHg at 25°C) .

Biological Activity

6-Bromo-2-chloro-3-methylbenzyl alcohol is an organic compound that has garnered attention in various fields of biological research due to its potential interactions with enzymes and receptors. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClO, with a molecular weight of 263.52 g/mol. The compound features both bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide.
  • Chlorination : The resulting brominated intermediate undergoes chlorination using thionyl chloride or phosphorus pentachloride.
  • Reduction : The ester group can be reduced to yield the desired alcohol using reducing agents like lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents affects the compound's binding affinity and specificity:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by altering their active sites or competing with natural substrates.
  • Receptor Binding : Its structural similarity to biologically active compounds allows it to bind to receptors, potentially modulating various biochemical pathways .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, which may be useful in developing new antibiotics.
  • Antiparasitic Effects : Similar compounds have shown efficacy against parasites, indicating potential applications in treating diseases like malaria or leishmaniasis .
  • Cytotoxicity : Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria.
Study BInvestigate antiparasitic effectsDemonstrated efficacy in vitro against Trypanosoma brucei.
Study CAssess cytotoxicityInduced apoptosis in cancer cell lines at specific concentrations .

Q & A

Q. What are the established synthetic routes for 6-bromo-2-chloro-3-methylbenzyl alcohol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step functionalization of a benzyl alcohol scaffold. Key steps include halogenation, methylation, and hydroxyl protection/deprotection. For example:

  • Step 1 : Bromination of a pre-chlorinated benzyl alcohol precursor using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .
  • Step 2 : Methylation via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Table 1 : Optimization of Reaction Conditions

StepReagent/CatalystTemperatureYield (%)Purity (%)
BrominationNBS, AIBN0–5°C65–75>90 (HPLC)
MethylationCH₃I, K₂CO₃60°C80–85>95 (GC)

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR : 1^1H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–7.5 ppm) and the benzyl alcohol -CH₂OH group (δ 4.6 ppm, broad) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 249.94 (calculated for C₈H₈BrClO) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>97% by area) .

Q. How can researchers mitigate decomposition during purification?

  • Low-Temperature Crystallization : Use ice-cold ethanol/water mixtures to minimize thermal degradation of the benzyl alcohol group .
  • Inert Atmosphere : Purge solvents with nitrogen during column chromatography to prevent oxidation .
  • Stability Testing : Monitor purity over 24 hours under storage conditions (e.g., -20°C, dark) using accelerated stability protocols .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

The bromine atom at the para position (relative to -CH₂OH) undergoes Suzuki-Miyaura coupling with arylboronic acids, while the chlorine at ortho positions may hinder Pd catalyst coordination. Computational studies (DFT) suggest:

  • Steric Effects : The 3-methyl group increases torsional strain, reducing coupling efficiency by ~15% compared to non-methylated analogs .
  • Electronic Effects : Electron-withdrawing substituents (Br, Cl) activate the ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions .

Table 2 : Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
Pd(PPh₃)₄, K₂CO₃60
Pd(dba)₂, SPhos72

Q. How can researchers resolve contradictions in reported optimal reaction conditions for bromination?

Discrepancies in bromination efficiency (e.g., solvent polarity, catalyst loading) require Design of Experiments (DOE) approaches:

  • Factor Screening : Vary temperature (0°C vs. RT), solvent (DCM vs. THF), and catalyst (AIBN vs. light initiation) .
  • Response Surface Methodology (RSM) : Optimize for yield and purity using central composite design .

Q. What computational tools are recommended to predict the biological activity of derivatives?

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using the bromine atom’s halogen-bonding potential .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH < 3) : Rapid degradation via hydrolysis of the benzyl alcohol group (t₁/₂ = 2 hours) .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours; store in buffered solutions (e.g., phosphate buffer) .

Q. What strategies enhance the compound’s utility as a chiral building block?

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via esterification .
  • Chiral Auxiliaries : Introduce menthol or binaphthyl groups to direct asymmetric synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloro-3-methylbenzyl alcohol
Reactant of Route 2
6-Bromo-2-chloro-3-methylbenzyl alcohol

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